Ethanol, 2-(2-(tridecyloxy)ethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethanol, 2-(2-(tridecyloxy)ethoxy)- typically involves the reaction of tridecyl alcohol with ethylene oxide. The reaction is carried out under controlled conditions, often in the presence of a catalyst such as potassium hydroxide (KOH) to facilitate the ethoxylation process .
Industrial Production Methods: In industrial settings, the production of Ethanol, 2-(2-(tridecyloxy)ethoxy)- is scaled up using continuous reactors where tridecyl alcohol and ethylene oxide are fed into the reactor in a controlled manner. The reaction conditions, including temperature and pressure, are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Ethanol, 2-(2-(tridecyloxy)ethoxy)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed:
Oxidation: Aldehydes or carboxylic acids.
Substitution: Alkyl halides or other substituted derivatives.
Scientific Research Applications
Ethanol, 2-(2-(tridecyloxy)ethoxy)- has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the formulation of biological buffers and detergents for cell lysis and protein extraction.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Mechanism of Action
The mechanism of action of Ethanol, 2-(2-(tridecyloxy)ethoxy)- is primarily attributed to its surfactant properties. The compound reduces surface tension, allowing it to interact with both hydrophobic and hydrophilic substances. This dual interaction facilitates the formation of micelles, which can encapsulate and solubilize various compounds .
Molecular Targets and Pathways:
Cell Membranes: The compound can interact with cell membranes, disrupting lipid bilayers and enhancing permeability.
Comparison with Similar Compounds
Ethanol, 2-(2-(dodecyloxy)ethoxy)-: Similar structure but with a shorter dodecyl chain.
Ethanol, 2-(2-(tetradecyloxy)ethoxy)-: Similar structure but with a longer tetradecyl chain.
Uniqueness: Ethanol, 2-(2-(tridecyloxy)ethoxy)- is unique due to its specific chain length, which provides an optimal balance between hydrophobic and hydrophilic properties. This balance enhances its effectiveness as a surfactant compared to its shorter or longer chain analogs .
Properties
CAS No. |
14663-73-1 |
---|---|
Molecular Formula |
C17H36O3 |
Molecular Weight |
288.5 g/mol |
IUPAC Name |
2-(2-tridecoxyethoxy)ethanol |
InChI |
InChI=1S/C17H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-14-19-16-17-20-15-13-18/h18H,2-17H2,1H3 |
InChI Key |
RTRMBXZHMWADJB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCOCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.